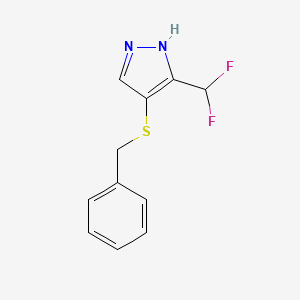

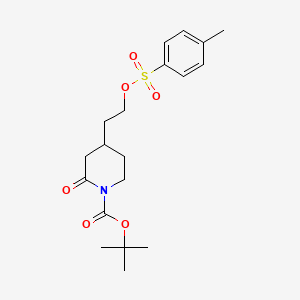

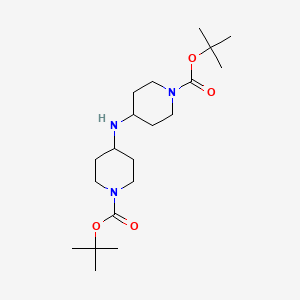

p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside

Overview

Description

P-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside is a useful thioglycoside building block in the synthesis of oligoarabinofuranosides . Furanose residues are important constituents of glycoconjugates of many bacterial, parasitical, fungal, and plant species . This compound plays a significant role in the cell wall composition of several organisms, including well-known human pathogens such as Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans .

Scientific Research Applications

Synthesis and Chemical Education

An important application of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside is in the field of synthetic chemistry. Tilekar and Lowary (2004) developed an efficient synthesis route for this compound as a key intermediate in the synthesis of alpha- and beta-D-arabinofuranosides (Tilekar & Lowary, 2004). Additionally, Callam and Lowary (2001) used it in an organic chemistry laboratory experiment, highlighting its educational value in teaching carbohydrate chemistry and various reaction mechanisms (Callam & Lowary, 2001).

Role in Nucleoside Synthesis

This compound has been used extensively in the synthesis of various nucleosides, which are key components in many biological processes. Jørgensen, Pedersen, and Nielsen (1992) utilized it in the synthesis of arabinofuranosyl nucleosides from substituted uracils (Jørgensen et al., 1992). Their work revealed a surprising ring-opening mechanism in this context, contributing to our understanding of nucleoside chemistry.

Application in Carbohydrate Chemistry

Its role extends to carbohydrate chemistry as well. For instance, Kawabata et al. (1995) synthesized various regioisomers of methyl alpha-L-arabinofuranobioside using this compound as a precursor (Kawabata et al., 1995). These isomers were used as substrates to study the specificity of alpha-L-arabinofuranosidase, an enzyme important in carbohydrate metabolism.

Role in Antitumor Agent Synthesis

In the field of medicinal chemistry, this compound has been used in the synthesis of potential antitumor agents. Mao, Driscoll, and Marquez (1984) prepared arabinofuranosyl nucleosides of antitumor active pyridones using this compound (Mao et al., 1984). Their in vitro studies showed promising results against certain cancer cells.

Contribution to Antibiotic Synthesis

It also plays a role in the synthesis of antibiotic compounds. Zhang, Du, and Kong (2001) reported its use in the synthesis of a tetrasaccharide, a key component of the antibiotic ristomycin A (Zhang et al., 2001). This work aids in the understanding of antibiotic mechanisms and development.

Mechanism of Action

Target of Action

The primary targets of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside are the furanose residues, which are important constituents of glycoconjugates of many bacterial, parasitical, fungal, and plant species . This compound is particularly effective against mycobacteria, including well-known human pathogens such as Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans .

Mode of Action

This compound interacts with its targets by acting as a useful thioglycoside building block in the synthesis of oligoarabinofuranosides . This interaction results in changes to the structure and function of the target molecules, affecting their ability to contribute to the pathogenicity of the organisms.

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in the synthesis of glycoconjugates. The compound’s interaction with furanose residues disrupts the formation of arabinogalactan and lipoarabinomannan, two polysaccharides that are major components of the cell wall of mycobacteria . This disruption can have downstream effects on the survival and virulence of these bacteria.

Result of Action

The molecular and cellular effects of the action of this compound include the disruption of the synthesis of key polysaccharides in the cell walls of mycobacteria . This disruption can weaken the cell walls, potentially making the bacteria more susceptible to the immune response or other treatments.

properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O7S/c1-22-17-19-26(20-18-22)41-33-29(40-32(36)25-15-9-4-10-16-25)28(39-31(35)24-13-7-3-8-14-24)27(38-33)21-37-30(34)23-11-5-2-6-12-23/h2-20,27-29,33H,21H2,1H3/t27-,28-,29+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCPBCAUAAHJGN-NBJHOTSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

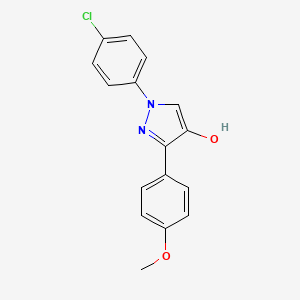

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)